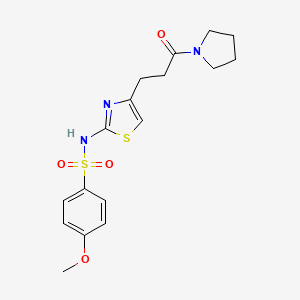
4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the introduction of a side chain at the point of attachment of a five-member cyclic amine . Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, may play a role in the synthesis .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cells, aiming to inhibit their growth and proliferation. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties, making it relevant for conditions involving inflammation. Studies have explored its impact on inflammatory pathways and its potential as a therapeutic agent for inflammatory disorders .
Analgesic Effects
Researchers have investigated whether this compound possesses analgesic properties. Understanding its impact on pain pathways and its potential as an alternative to existing pain management strategies is crucial .
Microbial Inhibition
The compound’s structure suggests potential antimicrobial activity. Investigations have focused on its effects against bacteria, fungi, and other pathogens. Identifying specific targets and assessing its efficacy in comparison to standard antimicrobials are essential areas of study .
Cell Biology Applications
Given its role in cell biology, researchers have explored how this compound interacts with cellular processes. Investigating its effects on cell signaling, proliferation, and apoptosis can provide valuable insights .
Synthetic Methods and Novel Derivatives
The thiazole and sulfonamide moieties in this compound offer opportunities for synthetic modifications. Researchers have developed novel derivatives by altering specific functional groups. These derivatives may exhibit enhanced properties or selectivity, warranting further investigation .
Drug Delivery Systems
Considering its pharmacological properties, researchers have explored incorporating this compound into drug delivery systems. Nanoparticles, liposomes, or other carriers could enhance its bioavailability and targeted delivery to specific tissues .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the compound’s structure and its biological effects is crucial. SAR studies have explored how specific substitutions impact its activity. This knowledge informs the design of more potent analogs .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through intermolecular hydrogen bond interactions . For instance, the amide bond in similar compounds has been found to interact crucially with specific residues in the active site of their target proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence kinase inhibition , suggesting that this compound may also affect pathways involving these kinases.
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Action Environment
The spatial orientation of substituents in compounds with similar structures can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its spatial orientation and the environment in which it is present.
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-14-5-7-15(8-6-14)26(22,23)19-17-18-13(12-25-17)4-9-16(21)20-10-2-3-11-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGGKAESCVUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



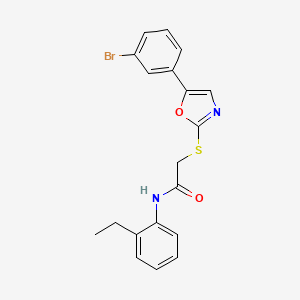




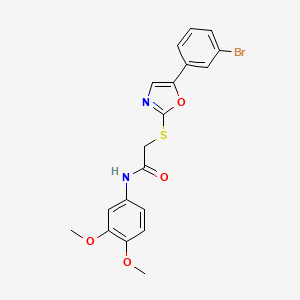
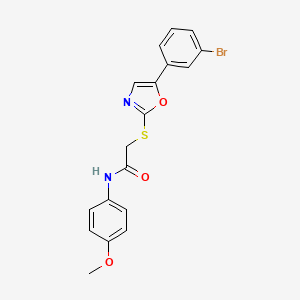
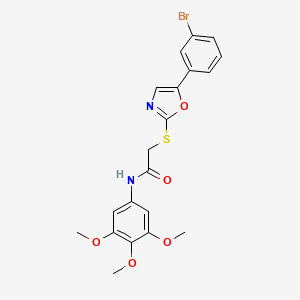

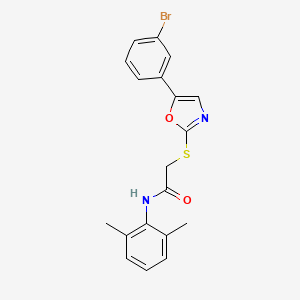

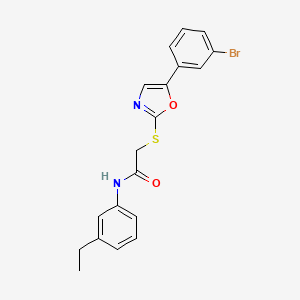
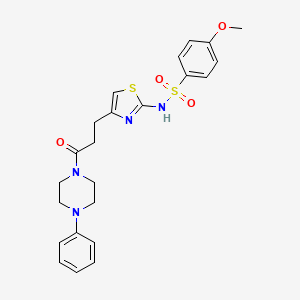
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3206373.png)